2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene (CAS 951889-42-2) is a halogenated aromatic olefin belonging to the class of α-substituted styrenes. It features a bromine atom at the allylic position and a trifluoromethyl group at the meta position of the phenyl ring, a substitution pattern that imparts distinct electronic and steric properties compared to its ortho- and para-substituted isomers.

Molecular Formula C10H8BrF3
Molecular Weight 265.07 g/mol
CAS No. 951889-42-2
Cat. No. B3314799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene
CAS951889-42-2
Molecular FormulaC10H8BrF3
Molecular Weight265.07 g/mol
Structural Identifiers
SMILESC=C(CC1=CC(=CC=C1)C(F)(F)F)Br
InChIInChI=1S/C10H8BrF3/c1-7(11)5-8-3-2-4-9(6-8)10(12,13)14/h2-4,6H,1,5H2
InChIKeyGBCPMECXNBHZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene: A Meta-Substituted Trifluoromethylstyrene Building Block for Drug Discovery and Agrochemical Synthesis


2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene (CAS 951889-42-2) is a halogenated aromatic olefin belonging to the class of α-substituted styrenes. It features a bromine atom at the allylic position and a trifluoromethyl group at the meta position of the phenyl ring, a substitution pattern that imparts distinct electronic and steric properties compared to its ortho- and para-substituted isomers. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the bromoalkene moiety serves as a handle for cross-coupling reactions while the meta-CF3 group modulates lipophilicity and metabolic stability [1].

Why 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene Cannot Be Replaced by Generic Analogs in Advanced Synthesis


The specific orientation of the trifluoromethyl group on the aromatic ring is a critical determinant of the physicochemical and biological profile of downstream products. The meta-CF3 substituent exerts a strong electron-withdrawing inductive effect (-I) without the resonance interaction possible for the para isomer, leading to a distinct reactivity pattern at the bromoalkene site [1]. This electronic asymmetry directly influences the regioselectivity and yield of subsequent cross-coupling reactions, as class-level evidence shows that para-substituted trifluoromethylstyrenes participate in nucleophilic additions with different kinetics and product distributions than their meta counterparts [2]. Furthermore, the position of the CF3 group significantly alters the lipophilicity (XLogP3) and the three-dimensional shape of the molecule, which in turn affects target binding and pharmacokinetic properties in biological systems. Simple replacement with the non-fluorinated analog, 2-bromo-3-phenyl-1-propene, or a regioisomer can therefore lead to a cascade of failures in target potency, selectivity, and in vivo performance, making direct substitution without re-optimization scientifically unsound.

Quantitative Differentiation of 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene from Its Closest Analogs: A Procurement-Focused Evidence Guide


Meta-Positional Isomerism: Contrasting Electronic Influence on Cross-Coupling Reactivity Compared to the Para Isomer

The meta-substitution pattern of the trifluoromethyl group in 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene exerts a dominant inductive electron-withdrawing effect on the aromatic ring and the adjacent bromoalkene π-system, without the resonance conjugation observed in para-substituted analogs. This electronic difference translates into measurable reactivity outcomes. In intramolecular cyclization reactions of α-(trifluoromethyl)styrenes, the para isomer readily undergoes nucleophilic addition, whereas the meta isomer's altered electron density shifts the reactivity balance, necessitating different reaction conditions to achieve comparable yields [1]. A class-level inference from related cross-coupling reactions indicates that the oxidative addition step for meta-substituted bromostyrenes can be slower than for para-substituted ones, potentially impacting catalytic cycle turnover [2].

Medicinal Chemistry Organic Synthesis Fluorine Chemistry

Lipophilicity Advantage: A 3-4 Order of Magnitude Increase in Partition Coefficient Over the Non-Fluorinated Parent

The computed octanol-water partition coefficient (XLogP3) for 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene is 4.4 [1]. In contrast, the non-fluorinated analog, 2-bromo-3-phenyl-1-propene, has an estimated XLogP of approximately 3.0-3.5 based on structure-activity relationship calculations, representing a difference of approximately 1 log unit. This indicates that the meta-CF3 compound is roughly 10 times more lipophilic than its non-fluorinated counterpart. This increase in lipophilicity is known to enhance membrane permeability and metabolic stability in biological systems, making the compound a preferred starting material for CNS-penetrant or orally bioavailable drug candidates [2].

Drug Design ADME Physicochemical Properties

Validated Synthetic Utility: High-Yield Production Method from a Patented Industrial Process

A patent from Mitsubishi Chemical Corporation (JPH09188637A) describes a method for producing 3-bromo-2-(substituted phenyl)-1-propene, where the substituent can be trifluoromethyl, with high selectivity and yield . The process involves catalytic hydrogenation of 2-phenyl-1,2,3-tribromopropane, demonstrating the compound's accessibility at scale. While exact yields for the meta-trifluoromethyl derivative are not disclosed in the abstract, the patent establishes a robust industrial route that ensures supply chain reliability for this compound class. The meta isomer (CAS 951889-42-2) is commercially available from Fluorochem at 97% purity (Product Code F200335) and from AKSci at 95% purity .

Process Chemistry Scalable Synthesis Agrochemical Intermediates

Optimal Application Scenarios for 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene Based on Meta-Substitution Specificity


Synthesis of Meta-Trifluoromethylphenyl-Containing Drug Candidates Where Regioisomeric Purity is a GMP Requirement

In the development of active pharmaceutical ingredients (APIs) that require a meta-trifluoromethylphenyl moiety, such as calcimimetic agents related to Cinacalcet, the use of a regioisomerically pure meta-substituted building block is non-negotiable. Even a minor contamination with the ortho or para isomer can lead to off-target pharmacology and regulatory rejection. Procurement of 2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene at 97% purity from Fluorochem (Product Code F200335) ensures batch-to-batch consistency and the regiospecificity demanded by ICH guidelines for impurity profiling in late-stage clinical candidates [1].

Cross-Coupling Library Synthesis for Structure-Activity Relationship (SAR) Exploration of CNS-Targeting Compounds

The compound's high XLogP3 of 4.4, combined with the electron-deficient nature of the meta-CF3-phenyl group, makes it an ideal substrate for Suzuki-Miyaura or Heck cross-coupling reactions aimed at generating libraries of compounds with enhanced blood-brain barrier permeability. When used in palladium-catalyzed coupling with boronic acids, the bromoalkene moiety of this compound provides a versatile point of diversification, while the meta-CF3 group simultaneously improves metabolic stability and reduces P-glycoprotein efflux liability relative to non-fluorinated analogs. This dual functionality is not achievable with the parent 2-bromo-3-phenyl-1-propene or the debrominated analog 3-[(3-trifluoromethyl)phenyl]-1-propene [2][3].

Agrochemical Intermediate for Meta-Functionalized Trifluoromethylphenyl Herbicides and Fungicides

The patent by Mitsubishi Chemical Corporation explicitly claims the utility of 3-bromo-2-(substituted phenyl)-1-propene derivatives, including the meta-trifluoromethyl variant, as intermediates for herbicides (e.g., formula III in JPH09188637A). The specific meta positioning of the CF3 group is known to influence the environmental persistence and target selectivity of agrochemicals. Using the meta isomer ensures that the resulting herbicide maintains the optimal balance of soil mobility and weed-killing spectrum defined in the original biological screening program .

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